![molecular formula C11H14N4 B1488438 3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine CAS No. 2098079-60-6](/img/structure/B1488438.png)

3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

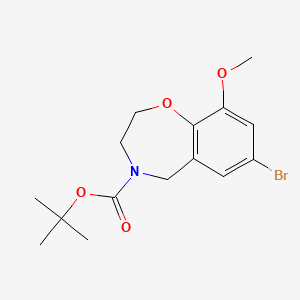

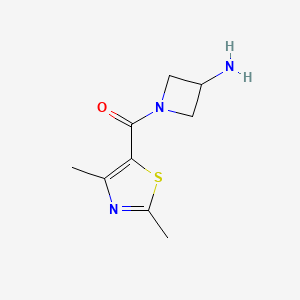

“3-(Azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine . The strain in the four-membered ring is less than that in the three-membered aziridine system . This compound also contains an imidazo[4,5-b]pyridine moiety, which is a type of pyrazolo-pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . Another study reported the synthesis of a combinatorial library of tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine by trifluoroacetic acid-catalyzed condensation .

Molecular Structure Analysis

The molecular structure of “3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine” is likely to be complex due to the presence of multiple rings and functional groups. The azetidine ring is a four-membered cyclic amine . The imidazo[4,5-b]pyridine moiety is a fused ring system containing nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Imidazo[4,5-b]pyridine derivatives have been synthesized through various chemical reactions demonstrating the versatility of these heterocycles in organic synthesis. For instance, a method involving the treatment of 2H-azirines with triflic anhydride leads to the selective formation of C3-substituted imidazo[1,2-a]pyridines, showcasing the synthetic accessibility of these compounds for further chemical modifications (Vuillermet, Bourret, & Pelletier, 2020). Another innovative approach developed for industrial-scale production highlights the synthesis of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, a key intermediate for potent angiotensin II receptor antagonists, demonstrating the compound's importance in medicinal chemistry (Stucky, Roduit, & Schmidt, 1997).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of imidazo[4,5-b]pyridine derivatives have been explored in various studies. A notable investigation into the antibacterial properties of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, underscores the therapeutic promise of these compounds (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015). Additionally, the synthesis of potential anticancer agents within the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridines frameworks, aimed at inhibiting mitotic activity and showcasing antitumor activity in preclinical models, further illustrates the broad spectrum of biological activities associated with these heterocycles (Temple, Rose, Comber, & Rener, 1987).

Drug Design and Pharmacophore Potential

The structural complexity and versatility of imidazo[4,5-b]pyridine derivatives make them potent pharmacophores in drug design. Their ability to interact with various biological targets, demonstrated by the design and synthesis of VEGFR-2 kinase inhibitors based on 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, highlights their significance in developing novel therapeutic agents (Han et al., 2012). This potential is further supported by the development of guanidine-annellated heterocycles, including various imidazo[4,5-b]pyridine derivatives, showing pronounced antibacterial, antifungal, and analgesic activities (Has, 2015).

Zukünftige Richtungen

The future directions for “3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine” could involve further exploration of its biological activities. For instance, similar compounds have shown potential as TRK inhibitors . Therefore, this compound could be further explored for its potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-(azetidin-3-yl)-2-ethylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-10-14-9-4-3-5-13-11(9)15(10)8-6-12-7-8/h3-5,8,12H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUGDXAGTHMPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1C3CNC3)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)

![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)